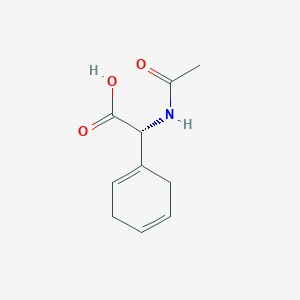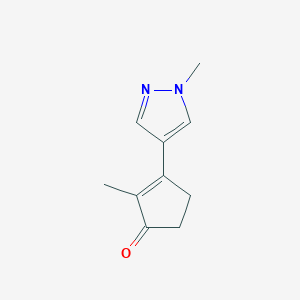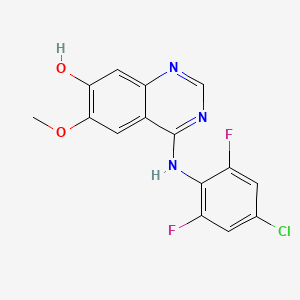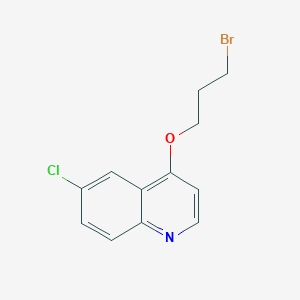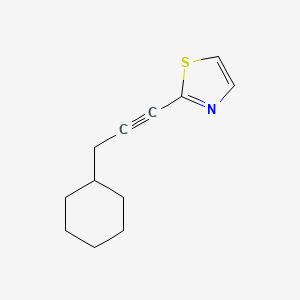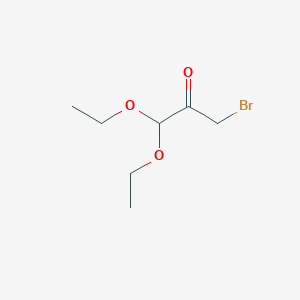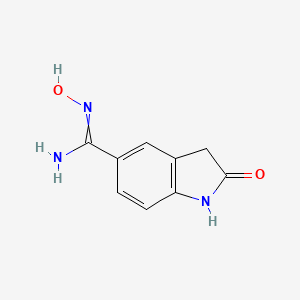
N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-oxoindoline-5-carboxamidine is a compound that belongs to the oxindole family. Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of N’-Hydroxy-2-oxoindoline-5-carboxamidine makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-oxoindoline-5-carboxamidine can be achieved through several synthetic routes. One common method involves the reaction of 2-oxoindoline with hydroxylamine and a suitable carboxamidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-2-oxoindoline-5-carboxamidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-2-oxoindoline-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the oxoindole moiety to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
N’-Hydroxy-2-oxoindoline-5-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antiviral, and antibacterial activities.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-oxoindoline-5-carboxamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, which is useful in therapeutic applications such as cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxoindoline-3-carboxamidine
- N’-Hydroxy-2-oxoindoline-3-carboxamidine
- 2-Oxoindoline-5-carboxamidine
Uniqueness
N’-Hydroxy-2-oxoindoline-5-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various conditions.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide |
InChI |
InChI=1S/C9H9N3O2/c10-9(12-14)5-1-2-7-6(3-5)4-8(13)11-7/h1-3,14H,4H2,(H2,10,12)(H,11,13) |
Clé InChI |
BJGSQTAALUPTRP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C(=NO)N)NC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
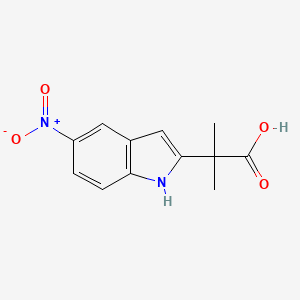
![N-[4-(trifluoromethoxy)benzyl]prop-2-en-1-amine](/img/structure/B8367277.png)
![7-(Thiazol-5-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B8367285.png)
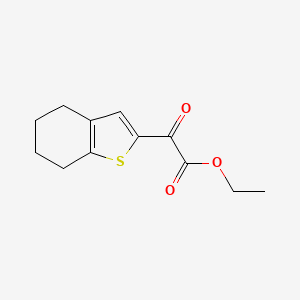
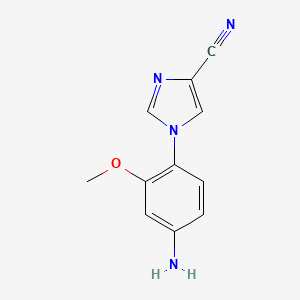

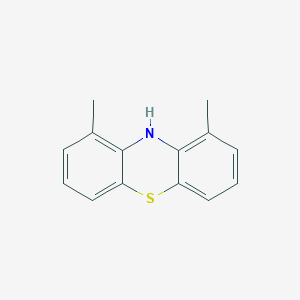
![2-hydrazinyl-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8367325.png)
